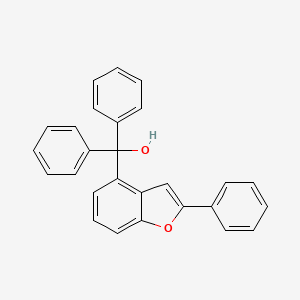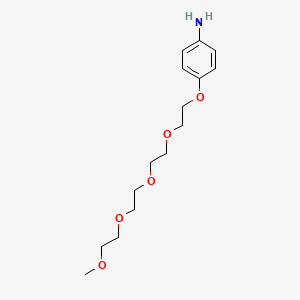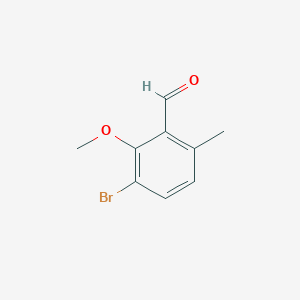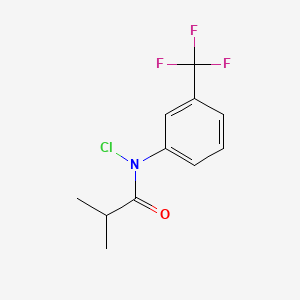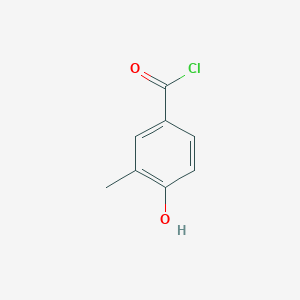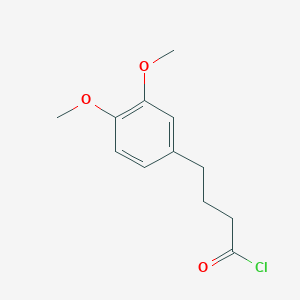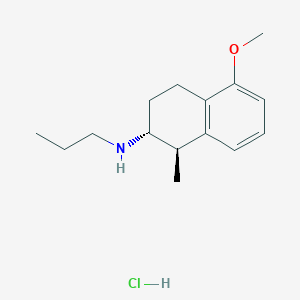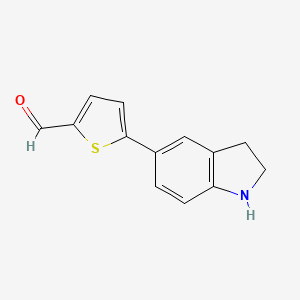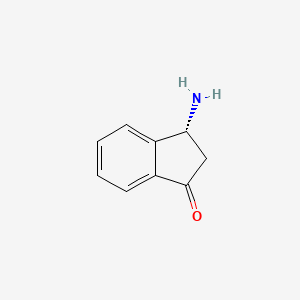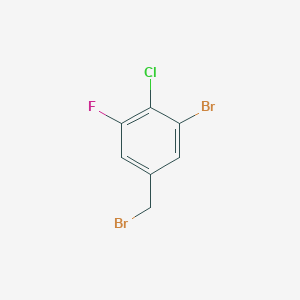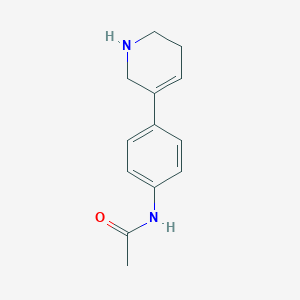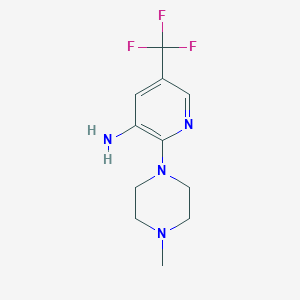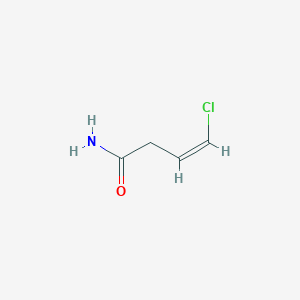
(Z)-4-chlorobut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-chlorobut-3-enamide is an organic compound characterized by the presence of a chlorine atom, an amide group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-4-chlorobut-3-enamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-3-en-1-ol with an amide-forming reagent such as thionyl chloride (SOCl₂) to form the corresponding amide. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Another method involves the direct amidation of 4-chlorobut-3-enoic acid with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired amide with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chlorobut-3-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH₄ in dry ether at reflux temperature.
Substitution: Sodium hydroxide in water or ethanol at room temperature.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-4-chlorobut-3-enamide serves as a versatile intermediate for the preparation of various complex molecules
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function. Additionally, it is used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to create analogs with improved pharmacokinetic and pharmacodynamic profiles. These analogs are investigated for their efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-4-chlorobut-3-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the amide group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-4-chlorobut-3-enamide: The trans isomer of (Z)-4-chlorobut-3-enamide, which may exhibit different reactivity and biological activity due to the spatial arrangement of its atoms.
4-chlorobut-2-enamide: A compound with a double bond at a different position, leading to variations in its chemical and physical properties.
4-chlorobutyramide: Lacks the double bond, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific configuration, which can influence its reactivity and interactions with other molecules. The presence of the double bond in the Z configuration can lead to distinct stereochemical outcomes in reactions, making it a valuable compound in stereoselective synthesis.
Properties
Molecular Formula |
C4H6ClNO |
|---|---|
Molecular Weight |
119.55 g/mol |
IUPAC Name |
(Z)-4-chlorobut-3-enamide |
InChI |
InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1,3H,2H2,(H2,6,7)/b3-1- |
InChI Key |
KCYVZYALNSNRIB-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C=C\Cl)C(=O)N |
Canonical SMILES |
C(C=CCl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


